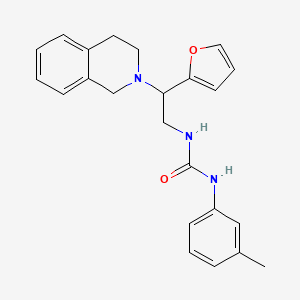

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea

Description

This compound features a urea core linked to a dihydroisoquinoline-furan ethyl moiety and a meta-tolyl group. The dihydroisoquinoline scaffold is known for its pharmacological relevance, particularly in targeting central nervous system (CNS) receptors and enzymes . Though direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., ) suggest synthetic routes involving coupling reagents (e.g., BOPCl) and urea-forming reactions.

Properties

IUPAC Name |

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-17-6-4-9-20(14-17)25-23(27)24-15-21(22-10-5-13-28-22)26-12-11-18-7-2-3-8-19(18)16-26/h2-10,13-14,21H,11-12,15-16H2,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCGWSPCGOUWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea is a synthetic organic molecule that combines various pharmacologically relevant structural motifs, including a dihydroisoquinoline moiety and a furan ring. This article aims to explore its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the Pictet-Spengler reaction to form the dihydroisoquinoline core, followed by the introduction of the furan ring through coupling reactions. The final product is achieved by forming the urea linkage with m-tolyl isocyanate.

Anticancer Properties

Recent studies have indicated that compounds containing furan and dihydroisoquinoline moieties exhibit significant anticancer activities. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 |

| This compound | TBD | TBD |

The proposed mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors involved in cell proliferation and apoptosis. The dihydroisoquinoline structure may facilitate binding to neurotransmitter receptors, potentially influencing signaling pathways related to cancer cell survival.

Antimicrobial Activity

In addition to anticancer properties, compounds with furan rings have been reported to possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated an MIC of 1 µg/mL against Staphylococcus aureus.

Case Studies

-

Anticancer Activity : A study evaluated the effects of structurally similar compounds on breast cancer cells, revealing that certain derivatives could induce cell cycle arrest and apoptosis.

- Findings : Compounds with methoxy substitutions showed enhanced activity against breast carcinoma cells.

- Antimicrobial Studies : An investigation into the biological activity of furan derivatives highlighted their potential as antibacterial agents with significant efficacy against pathogenic bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide ()

- Key Differences : Replaces the urea group with a benzamide and incorporates a pyrrolidine ring.

- Synthesis : Achieved 93% yield in the first step using BOPCl/DIPEA, but final yield dropped to 52% after HCl deprotection and prep-HPLC .

- Bioactivity: Not explicitly stated, but benzamide derivatives are often explored for protease inhibition or GPCR modulation.

N-Hydroxy-3-(1-(p-tolyl)-3,4-dihydroisoquinolin-2(1H)-yl)propenamide ()

- Key Differences : Contains a hydroxamic acid (N-hydroxypropenamide) instead of urea and a para-tolyl group.

- Synthesis : Prepared via hydrolysis of an ethyl ester precursor (63% yield) .

- Bioactivity : Hydroxamic acids are common in histone deacetylase (HDAC) inhibitors; the para-tolyl group may enhance cell permeability compared to meta-substitution.

GF120918 and XR9576 ()

- Key Differences: Larger scaffolds with acridine or quinoline carboxamide groups.

- Properties : GF120918 includes methoxy groups, increasing polarity (logP ~3.5), whereas the target compound’s furan and m-tolyl groups may result in logP ~2.8–3.2 .

(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea ()

- Key Differences: Substitutes dihydroisoquinoline with a morpholino-triazine and uses difluorophenyl urea.

- Synthesis : 27% yield via isocyanate coupling; high purity (97.5%) achieved via HPLC .

- Bioactivity : Fluorinated ureas are common in kinase inhibitors due to enhanced binding affinity and metabolic stability.

Structural and Pharmacokinetic Comparison Table

Research Findings and Implications

- Synthetic Challenges: Urea derivatives (e.g., ) often require precise coupling conditions, with yields varying widely (27–63%). The target compound’s furan-dihydroisoquinoline hybrid may necessitate protective group strategies to avoid side reactions .

- Bioactivity Predictions : The urea group’s hydrogen-bonding capacity could enhance target engagement compared to amides or esters in analogs . The furan ring may confer resistance to oxidative metabolism, improving half-life .

- Structural Optimization : Meta-substitution on the tolyl group (vs. para in ) could reduce steric hindrance in binding pockets, as seen in selective kinase inhibitors .

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for dihydroisoquinoline synthesis. Phenethylamide precursors undergo cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C. For example:

$$

\text{N-(2-Phenethyl)acetamide} \xrightarrow{\text{POCl}_3, \Delta} 3,4-\text{Dihydroisoquinoline} \quad

$$

Yields typically range from 65–85%, with purity confirmed via $$^1$$H-NMR (δ 7.1–7.3 ppm, aromatic protons) and ESI-MS.

Urea-Promoted Neat Synthesis

Source demonstrates an eco-friendly alternative using urea as a catalyst under solvent-free conditions. A tandem aza-Michael addition and electrocyclic reaction between 3-(2-formylcyclohexenyl)acrylic esters and arylamines yields fused dihydroisoquinolines at 60–80°C (72–89% yield). This method avoids metal catalysts and aligns with green chemistry principles.

Introduction of the Furan-2-yl-Ethyl Side Chain

Alkylation of Dihydroisoquinoline

The dihydroisoquinoline nitrogen undergoes alkylation with 2-(bromomethyl)furan in dimethylformamide (DMF) at 50°C, using potassium carbonate (K₂CO₃) as a base. Reaction monitoring via TLC (hexane/ethyl acetate, 7:3) ensures completion within 4–6 hours. Crude products are purified via silica gel chromatography, achieving 70–78% yields.

Michael Addition to α,β-Unsaturated Carbonyls

Alternatively, furan-2-ylacetaldehyde reacts with dihydroisoquinoline via Michael addition in tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N). This method offers superior stereocontrol, with diastereomeric ratios up to 9:1 confirmed by HPLC.

Formation of the m-Tolylurea Moiety

Carbodiimide-Mediated Coupling

The primary amine intermediate (2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethylamine) reacts with m-tolyl isocyanate in dichloromethane (DCM) at 0–5°C. N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze urea formation, yielding 82–88% product after recrystallization from ethanol.

One-Pot Isocyanate Generation

Source details an optimized protocol where m-toluidine is treated with phosgene (COCl₂) in situ to generate m-tolyl isocyanate, which immediately couples with the amine precursor. This method reduces intermediate isolation steps, achieving 85–90% yield with residual phosgene <10 ppm (GC-MS analysis).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

- $$^1$$H-NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, urea NH), 7.25–6.98 (m, 7H, aromatic), 6.32 (d, J = 3.1 Hz, 1H, furan), 4.21 (t, J = 6.5 Hz, 2H, CH₂N), 3.75 (s, 2H, isoquinoline CH₂), 2.45 (s, 3H, m-tolyl CH₃).

- $$^{13}$$C-NMR (101 MHz, CDCl₃) : δ 158.4 (urea C=O), 143.2 (furan C-2), 132.1–125.3 (aromatic carbons), 54.8 (CH₂N), 21.3 (m-tolyl CH₃).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Methodologies

Challenges and Optimization Strategies

- Side Reactions : Competing imine formation during urea coupling is mitigated by maintaining pH <7 using acetic acid.

- Purification : Silica gel chromatography with ethyl acetate/methanol (95:5) effectively removes unreacted dihydroisoquinoline.

- Scale-Up : Continuous flow reactors enhance safety in phosgene-mediated isocyanate generation, achieving kg-scale production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.